molecular formula C9H11ClO2S B1662060 2-Mesitylenesulfonyl chloride CAS No. 773-64-8

2-Mesitylenesulfonyl chloride

Cat. No. B1662060
CAS RN: 773-64-8
M. Wt: 218.7 g/mol
InChI Key: PVJZBZSCGJAWNG-UHFFFAOYSA-N
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Description

2-Mesitylenesulfonyl chloride, also known as 2,4,6-Trimethylbenzenesulfonyl chloride, is an organic compound with the linear formula (CH3)3C6H2SO2Cl . It is used as a reagent for intramolecular lactamizations and lactonization . It also acts as a reagent for protecting guanidino groups and tryptophan . It is used as a coupling reagent in polynucleotide synthesis .


Molecular Structure Analysis

The molecular structure of 2-Mesitylenesulfonyl chloride is represented by the linear formula (CH3)3C6H2SO2Cl . It has a molecular weight of 218.70 .


Chemical Reactions Analysis

2-Mesitylenesulfonyl chloride is used in various chemical reactions. It is a reagent for intramolecular lactamizations and lactonization . It also acts as a reagent for protecting guanidino groups and tryptophan .


Physical And Chemical Properties Analysis

2-Mesitylenesulfonyl chloride is a solid substance that appears as off-white crystals . It has a melting point range of 53-57°C . It is soluble in toluene, dichloromethane, and ether .

Scientific Research Applications

Selective Sulfonylation in Organic Synthesis

2-Mesitylenesulfonyl chloride has been utilized for its selectivity in sulfonylation processes. For instance, it reacted selectively with primary hydroxyl groups of cycloheptaamylose to give hexakis and heptakis derivatives. This selectivity is notably higher than that of tosyl chloride, demonstrating its efficiency in organic synthesis (Tsujihara, Kurita, & Mitsutaka, 1977).

In Synthesis of Diazomethane Derivatives

2-Mesitylenesulfonyl chloride has been used in the synthesis of 2-mesitylenesulfonyldiazomethane, a compound that further contributes to the Arndt-Eistert synthesis process. This demonstrates its role in creating complex organic molecules (Kuo, Aoyama, & Shioiri, 1982).

Application in Cyclodextrin Chemistry

This chemical has been used in the synthesis of various cyclodextrin derivatives. It was employed in the sulfonylation of α-cyclodextrins, leading to derivatives with potential applications in pharmaceuticals and materials science (Fujita et al., 1992).

In the Synthesis of Amino Acid Derivatives

2-Mesitylenesulfonyl chloride has been instrumental in the preparation of NG-mesitylene-2-sulfonylarginine, a compound used in peptide research. Its role in this context highlights its utility in the field of biochemistry and peptide synthesis (Yajima et al., 1978).

In the Formation of Copper(II) Complexes

The compound has been used in the formation of copper(II) complexes with sulfonamides, illustrating its utility in inorganic chemistry and the potential for creating novel metal complexes (Macías et al., 2006).

In Nucleic Acid Research

Its use in the study of efficiencies and problems of sulfonation in deoxyoligoribonucleotide synthesis underlines its importance in nucleic acid research, highlighting its role in understanding and improving synthetic methodologies (Seth & Jay, 1980).

Anticancer Research

2-Mesitylenesulfonyl chloride has been used inthe synthesis of novel compounds with potential anticancer properties. For instance, it was part of a process to create substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide, indicating its relevance in medicinal chemistry and drug discovery (Redda et al., 2011).

Radiochemistry Applications

It has also been employed in the synthesis of radiolabelled amino acids, specifically in the preparation of NG-mesitylenesulfonyl-[3H]methylarginine. This application is crucial in the field of radiochemistry, particularly for tracing and imaging studies in biological systems (Landvatter, 1993).

Selective Sulphonylation in Carbohydrate Chemistry

The compound's ability to selectively react with hydroxy-groups of carbohydrates has been explored, illustrating its significance in carbohydrate chemistry and its potential in synthesizing complex sugar derivatives (Creasey & Guthrie, 1974).

Safety And Hazards

2-Mesitylenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

properties

IUPAC Name

2,4,6-trimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJZBZSCGJAWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228019
Record name 2-Mesitylenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mesitylenesulfonyl chloride

CAS RN

773-64-8
Record name Mesitylenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 2,4,6-trimethyl-
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Record name 2-Mesitylenesulfonyl chloride
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Record name 2-Mesitylenesulfonyl chloride
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Record name Mesitylene-2-sulphonyl chloride
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Record name 2-Mesitylenesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
Y KUO, T AOYAMA, T SHIOIRI - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
… 3a-4> 2—Mesitylenesulfonyl chloride (5) was first converted to the sulfinic acid salt (6) by treatment with aqueous sodium sulfite and sodium bicarbonate. The Mannich reaction of 6, …
Number of citations: 11 www.jstage.jst.go.jp
B Młotkowska - Liebigs Annalen der Chemie, 1991 - Wiley Online Library
… choline 2-mesitylenesulfonate by using 2-mesitylenesulfonyl chloride and 1-methylimidazole as … Choline 2-mesitylenesulfonate, 2mesitylenesulfonyl chloride were dried before use over …
N Özdemir, O Dayan, MT Yavaşoğlu… - Spectrochimica Acta Part …, 2014 - Elsevier
… In this study, a novel benzimidazole salt compound (2) have been synthesized unexpectedly by the reaction of 2,6-bis(benzimidazol-2-yl)pyridine (1) with 2-mesitylenesulfonyl chloride …
Number of citations: 6 www.sciencedirect.com
M Fukudome, DQ Yuan, K Fujita - Tetrahedron letters, 2005 - Elsevier
… -deoxy-altro-β-cyclodextrin, although having as many as 20 different hydroxyl groups, was selectively sulfonylated at the 2 A -OH of the altrose residue by 2-mesitylenesulfonyl chloride …
Number of citations: 9 www.sciencedirect.com
Y Dai, S Wang, J Wu, J Tang, W Tang - RSC advances, 2012 - pubs.rsc.org
… as follows: an azide group was first introduced onto the C(6A) position of the CD; 7c mono-azido-β-CD 1 was further nucleophilic substituted with 2-mesitylenesulfonyl chloride to give a …
Number of citations: 17 pubs.rsc.org
LW Boteju, K Wegner, X Qian, VJ Hruby - Tetrahedron, 1994 - Elsevier
We have developed methods for the synthesis of the four optically pure isomers of β-methyltryptophan with the 2-mesitylenesulfonyl indole protecting group for peptide synthesis. …
Number of citations: 66 www.sciencedirect.com
B Tubek, D Smuga, M Smuga… - Synthetic …, 2012 - Taylor & Francis
… The syntheses were carried out with application of various coupling agents: 2-mesitylenesulfonyl chloride, p-toluenesulfonyl chloride, and N,N′-dicyclohexylcarbodiimide and in the …
Number of citations: 13 www.tandfonline.com
B Macías, MV Villa, F Sanz, J Borrás… - Journal of inorganic …, 2005 - Elsevier
… Reaction between benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine) and 2-mesitylenesulfonyl chloride leads to formation of a sulfonamide able to form two mononuclear Cu(II) …
Number of citations: 42 www.sciencedirect.com
Y Hayakawa, M Hirose, R Noyori - The Journal of Organic …, 1993 - ACS Publications
… The allyl group was introduced to the imposition of the thymidine derivative 1 in two steps by baseaided condensation with 2-mesitylenesulfonyl chloride in dichloromethane followed by …
Number of citations: 81 pubs.acs.org
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
2‐Mesitylenesulfonyl chloride (Trimsyl chloride) - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com

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